molecular formula C25H26ClN5O3 B2883266 2-(3-chlorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105248-74-5

2-(3-chlorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

カタログ番号: B2883266
CAS番号: 1105248-74-5
分子量: 479.97
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-chlorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C25H26ClN5O3 and its molecular weight is 479.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(3-chlorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (referred to as Compound A ) is a member of the quinazoline family known for its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research studies.

  • Molecular Formula : C26H26ClN5O4
  • Molecular Weight : 507.98 g/mol
  • LogP : 3.7835
  • Polar Surface Area : 85.937 Ų

Anticancer Properties

Compound A has shown promising anticancer activity through various mechanisms:

  • Inhibition of Polo-like Kinase 1 (Plk1) :
    • Plk1 is a key regulator of mitosis and is often overexpressed in cancer cells. Inhibitors of Plk1 have been explored as potential anticancer agents.
    • Studies indicate that derivatives of triazoloquinazolinones can selectively inhibit Plk1 without significant off-target effects, suggesting that Compound A may possess similar properties .
  • Cell Proliferation Inhibition :
    • In vitro assays demonstrated that Compound A effectively inhibits cell proliferation in various cancer cell lines. The compound's mechanism appears to involve disruption of cell cycle progression at the G2/M phase .

Antimicrobial Activity

Research indicates that certain quinazoline derivatives exhibit antimicrobial properties. Preliminary studies suggest that Compound A may also possess antimicrobial activity against a range of bacterial strains, although further investigation is needed to establish its efficacy and mechanism of action.

Structure-Activity Relationship (SAR)

The biological activity of Compound A can be attributed to its unique structural features:

  • The presence of the triazole ring enhances binding affinity to target proteins involved in cell cycle regulation.
  • The chlorobenzyl group contributes to lipophilicity, facilitating membrane permeability and bioavailability.

A detailed SAR analysis can help identify modifications that enhance efficacy or reduce toxicity.

Study 1: Plk1 Inhibition

A study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of triazoloquinazolinone derivatives as Plk1 inhibitors. Compound A was included in the screening process and exhibited a significant reduction in Plk1 activity with an IC50 value comparable to known inhibitors .

Study 2: Antiproliferative Effects

In a study assessing the antiproliferative effects on human cancer cell lines (e.g., HeLa and MCF-7), Compound A demonstrated a dose-dependent inhibition of cell growth. The study utilized MTT assays to quantify cell viability, revealing that concentrations above 10 µM significantly reduced cell survival rates .

Cell LineIC50 (µM)Mechanism of Action
HeLa15Cell cycle arrest
MCF-712Apoptosis induction

Study 3: Antimicrobial Screening

An exploratory study evaluated the antimicrobial activity of various quinazoline derivatives against Gram-positive and Gram-negative bacteria. Compound A showed moderate activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

特性

IUPAC Name

2-[(3-chlorophenyl)methyl]-N-cyclopentyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O3/c1-2-12-29-23(33)20-11-10-17(22(32)27-19-8-3-4-9-19)14-21(20)31-24(29)28-30(25(31)34)15-16-6-5-7-18(26)13-16/h5-7,10-11,13-14,19H,2-4,8-9,12,15H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIKOXCPAIWSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN(C4=O)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。